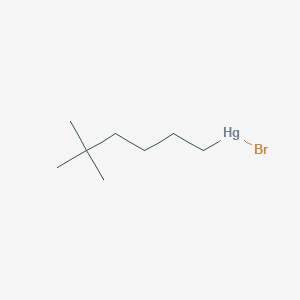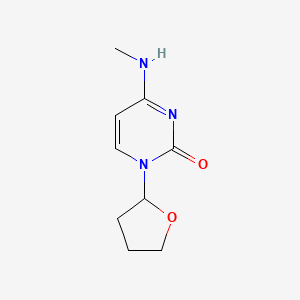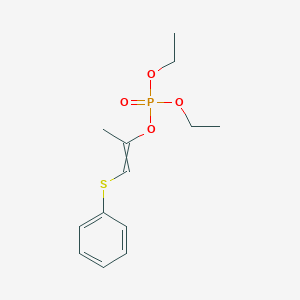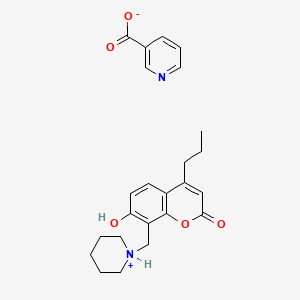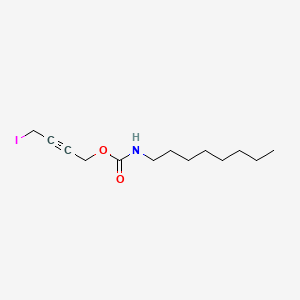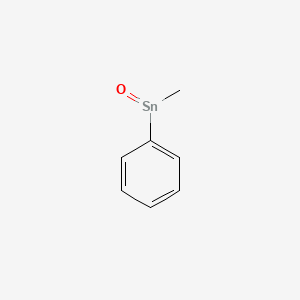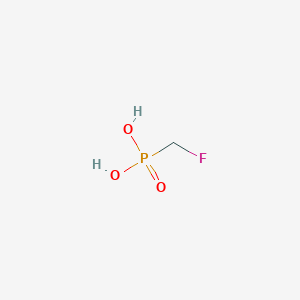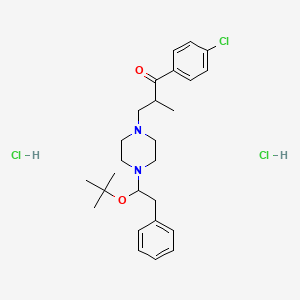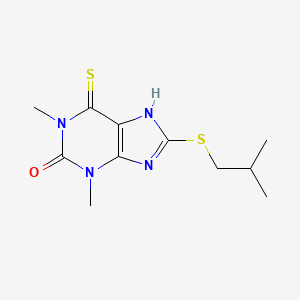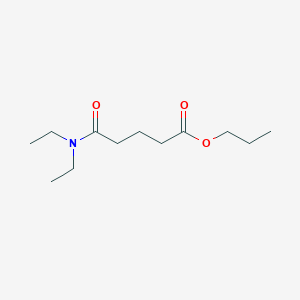
Propyl 5-(diethylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 5-(diethylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a diethylamino group, and a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(diethylamino)-5-oxopentanoate typically involves the esterification of 5-(diethylamino)-5-oxopentanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The ester is typically purified through distillation or crystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 5-(diethylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: 5-(diethylamino)-5-hydroxypentanoate.
Substitution: Various amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 5-(diethylamino)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Propyl 5-(diethylamino)-5-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the body to release the active 5-(diethylamino)-5-oxopentanoic acid, which can then interact with enzymes and receptors. The diethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(diethylamino)-5-oxopentanoate
- Methyl 5-(diethylamino)-5-oxopentanoate
- Butyl 5-(diethylamino)-5-oxopentanoate
Uniqueness
Propyl 5-(diethylamino)-5-oxopentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
6946-56-1 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
propyl 5-(diethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-10-16-12(15)9-7-8-11(14)13(5-2)6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
GXNKTYKMAVSEIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCCC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





